An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde
An In-depth Technical Guide to 2-Methoxy-D3-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-D3-benzaldehyde, a deuterated analog of 2-methoxybenzaldehyde. This isotopically labeled compound is a valuable tool in medicinal chemistry and drug development, primarily utilized in the synthesis of complex organic molecules and as a tracer in metabolic studies.
Chemical Identity and Properties
2-Methoxy-D3-benzaldehyde, also known as 2-(trideuteriomethoxy)benzaldehyde, is a stable isotope-labeled aromatic aldehyde. The deuterium labeling of the methoxy group provides a unique spectroscopic signature, making it an ideal internal standard in quantitative mass spectrometry-based assays and a probe for elucidating reaction mechanisms and metabolic pathways.
| Property | Value |
| CAS Number | 56248-49-8[1] |
| Molecular Formula | C₈H₅D₃O₂[1] |
| Molecular Weight | 139.17 g/mol [1] |
| IUPAC Name | 2-(trideuteriomethoxy)benzaldehyde[1] |
| Synonyms | 2-(Methoxy-d3)benzaldehyde, Benzaldehyde, 2-(methoxy-d3)- |
| Appearance | Expected to be a light yellow solid or liquid |
| Storage | Store at 2-8°C for long-term stability[1] |
Synthesis of 2-Methoxy-D3-benzaldehyde
The synthesis of 2-Methoxy-D3-benzaldehyde is typically achieved through the O-methylation of 2-hydroxybenzaldehyde (salicylaldehyde) using a deuterated methylating agent, such as iodomethane-d3 (CD₃I). This Williamson ether synthesis is a well-established and efficient method for the preparation of aryl ethers.
Experimental Protocol: O-methylation of 2-Hydroxybenzaldehyde
This protocol is based on established methods for the methylation of phenols.
Materials:
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2-Hydroxybenzaldehyde (salicylaldehyde)
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Iodomethane-d3 (CD₃I)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask containing a magnetic stir bar, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Add anhydrous acetone to the flask to create a stirrable suspension.
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Slowly add iodomethane-d3 (1.2 eq) to the suspension at room temperature.
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Attach a reflux condenser and heat the reaction mixture to reflux.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
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Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-D3-benzaldehyde.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Synthesis of 2-Methoxy-D3-benzaldehyde via Williamson Ether Synthesis.
Analytical Data
The analytical data for 2-Methoxy-D3-benzaldehyde is expected to be very similar to its non-deuterated analog, with key differences in the mass spectrum and the disappearance of the methoxy signal in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Methoxy-D3-benzaldehyde will lack the characteristic singlet for the methoxy protons, which is a definitive indicator of successful deuteration. The aromatic proton signals will remain. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-D3-benzaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | Aldehyde (-CHO) |
| ~7.8 | dd | 1H | Ar-H |
| ~7.6 | t | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
Note: Predicted chemical shifts are based on data for 2-methoxybenzaldehyde and may vary slightly.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-D3-benzaldehyde
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde (C=O) |
| ~161 | Ar-C (C-OCD₃) |
| ~135 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-C (C-CHO) |
| ~120 | Ar-CH |
| ~112 | Ar-CH |
| ~55 (triplet) | Methoxy (-OCD₃) |
Note: The methoxy carbon signal is expected to appear as a triplet due to coupling with deuterium. Chemical shifts are based on data for 2-methoxybenzaldehyde.
Mass Spectrometry (MS)
The mass spectrum of 2-Methoxy-D3-benzaldehyde will show a molecular ion peak (M⁺) at m/z 139, which is 3 mass units higher than that of the non-deuterated analog (m/z 136). This mass shift is a direct confirmation of the incorporation of three deuterium atoms.
Table 3: Predicted Mass Spectrometry Data for 2-Methoxy-D3-benzaldehyde
| m/z | Relative Intensity | Assignment |
| 139 | High | [M]⁺ |
| 138 | Moderate | [M-H]⁺ |
| 110 | Moderate | [M-CHO]⁺ |
| 80 | Moderate | [C₆H₄D]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the known fragmentation of 2-methoxybenzaldehyde.
Applications in Drug Development and Research
2-Methoxy-D3-benzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its non-deuterated counterpart is used in the synthesis of potential anticancer agents and potent angiotensin-converting enzyme (ACE) inhibitors.
Synthesis of Stilbene Derivatives (Potential Anticancer Agents)
The Wittig reaction is a common method to synthesize stilbene derivatives from benzaldehydes.
Experimental Protocol: Wittig Reaction
Materials:
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2-Methoxy-D3-benzaldehyde
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Benzyltriphenylphosphonium chloride
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Sodium methoxide (NaOMe)
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Methanol
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in methanol.
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Add a solution of sodium methoxide (1.1 eq) in methanol to the flask to generate the ylide (a color change is often observed).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of 2-Methoxy-D3-benzaldehyde (1.0 eq) in methanol to the ylide solution.
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Stir the reaction mixture at room temperature and monitor by TLC.
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Once the reaction is complete, quench with water and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Synthesis of stilbene derivatives via the Wittig reaction.
Synthesis of Pyrrolidine Derivatives (Potential ACE Inhibitors)
The synthesis of highly functionalized pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions where an azomethine ylide, generated in situ from an amino acid and an aldehyde, reacts with a dipolarophile.
Experimental Protocol: [3+2] Cycloaddition
Materials:
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2-Methoxy-D3-benzaldehyde
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Sarcosine (N-methylglycine)
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An electron-deficient alkene (e.g., N-phenylmaleimide)
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Toluene
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Dean-Stark apparatus
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Methoxy-D3-benzaldehyde (1.0 eq), sarcosine (1.0 eq), and the alkene (1.0 eq) in toluene.
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Heat the mixture to reflux. The water formed during the in situ generation of the azomethine ylide is removed by the Dean-Stark trap.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting pyrrolidine derivative by column chromatography.
Synthesis of pyrrolidine derivatives via [3+2] cycloaddition.
Conclusion
2-Methoxy-D3-benzaldehyde is a valuable synthetic intermediate for the preparation of isotopically labeled bioactive molecules. Its synthesis is straightforward, and its applications in the construction of complex scaffolds like stilbenes and pyrrolidines make it a significant tool for researchers in medicinal chemistry and drug discovery. The deuterium label provides a powerful handle for analytical and mechanistic studies, furthering our understanding of the biological activity and metabolic fate of the synthesized compounds.
